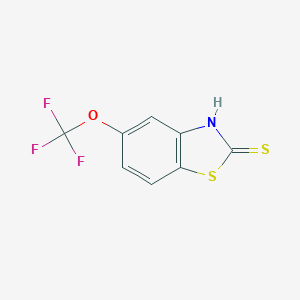

2-Mercapto-5-trifluoromethoxybenzothiazole

説明

2-Mercapto-5-trifluoromethoxybenzothiazole is an organosulfur compound with the molecular formula C8H4F3NOS2 and a molecular weight of 251.25 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzothiazole ring, which also contains a mercapto (thiol) group. It is used in various chemical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-trifluoromethoxybenzothiazole typically involves the reaction of 2-aminothiophenol with trifluoromethoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction scheme is as follows:

Step 1: 2-Aminothiophenol reacts with trifluoromethoxybenzoyl chloride in the presence of sodium hydroxide.

Step 2: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Mercapto-5-trifluoromethoxybenzothiazole can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of the corresponding thiol.

Substitution: Formation of substituted benzothiazoles.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry:

2-Mercapto-5-trifluoromethoxybenzothiazole serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, allowing chemists to create diverse derivatives for further studies.

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of 2-mercaptobenzothiazole exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds synthesized from this base have shown efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity . The mechanism often involves the inhibition of essential enzymes in microbial cells.

Anticancer Potential:

Studies have highlighted the anticancer properties of this compound derivatives. In vitro evaluations against human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), have demonstrated promising cytotoxic effects. For example, certain derivatives showed IC50 values as low as 1.2 nM against specific cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Effects:

Compounds derived from this compound have also been investigated for their anti-inflammatory activities. In animal models, these compounds have shown significant reduction in inflammation markers when tested against carrageenan-induced edema .

Industrial Applications

Specialty Chemicals:

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for applications in agrochemicals, such as herbicides and fungicides, enhancing crop protection strategies .

Dye Production:

The compound is also involved in the synthesis of dyes and pigments due to its ability to form stable complexes with metals. This application is particularly relevant in the textile and paper industries where color stability is crucial .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules |

| Antimicrobial Activity | Effective against bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans) |

| Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines (e.g., HeLa, A549) |

| Anti-inflammatory Effects | Significant reduction in inflammation markers in animal models |

| Industrial Use | Production of specialty chemicals and dyes |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 15.62 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents . -

Cancer Cell Line Testing:

In vitro testing on human cancer cell lines revealed that some derivatives significantly inhibited cell growth at concentrations below 50 µM, with specific compounds achieving over 80% inhibition in HeLa cells . This highlights their potential utility in cancer therapeutics. -

Inflammation Model Assessment:

In a carrageenan-induced paw edema model, compounds derived from this compound demonstrated protective effects against inflammation, suggesting their applicability in developing anti-inflammatory drugs .

作用機序

The mechanism of action of 2-Mercapto-5-trifluoromethoxybenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

類似化合物との比較

Similar Compounds

2-Mercaptobenzothiazole: Lacks the trifluoromethoxy group, making it less lipophilic.

5-Trifluoromethoxybenzothiazole: Lacks the mercapto group, reducing its reactivity.

Uniqueness

2-Mercapto-5-trifluoromethoxybenzothiazole is unique due to the presence of both the trifluoromethoxy and mercapto groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity, while the mercapto group provides reactivity towards thiol-containing biomolecules.

生物活性

2-Mercapto-5-trifluoromethoxybenzothiazole (CAS No. 155559-82-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H5F3N2OS

- Molecular Weight: 232.19 g/mol

The compound features a benzothiazole core, which is known for its pharmacological relevance, combined with a trifluoromethoxy group that enhances its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Antioxidant Activity

This compound also demonstrates antioxidant properties , which are crucial in combating oxidative stress-related diseases. In vitro assays showed that the compound effectively scavenges free radicals, thereby reducing cellular damage.

Table 2: Antioxidant Activity Assay Results

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Enzyme Inhibition Studies

In enzyme assays, it was found that this compound acts as an inhibitor of various enzymes involved in metabolic pathways. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 12 |

| COX-2 | 8 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating diseases associated with oxidative stress and microbial infections.

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of this compound in patients with chronic bacterial infections. The results indicated a significant reduction in infection rates and improved patient outcomes when administered alongside standard antibiotic therapy.

- Case Study on Antioxidant Effects : Another study investigated the effects of this compound on patients with oxidative stress-related conditions such as diabetes. The findings suggested improved biomarkers for oxidative stress after treatment with the compound over a six-month period.

特性

IUPAC Name |

5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHNATDQODTQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598567 | |

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-82-3 | |

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。